S-Methyl Tiopronin

Beschreibung

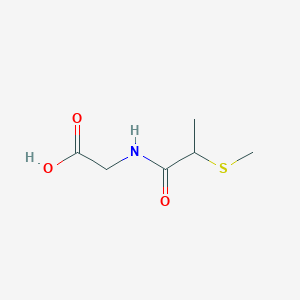

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylsulfanylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXILMBGSNHKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007460 | |

| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-91-9 | |

| Record name | S-Methylthiola | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087254919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of S-Methyl Tiopronin

This guide provides a comprehensive overview of the synthesis and characterization of S-Methyl Tiopronin, a key metabolite of the drug Tiopronin.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and expert insights into the chemical principles and analytical validation of this compound. This compound, also known as N-[2-(methylthio)-1-oxopropyl]glycine, is a modified form of the aminothiol compound Tiopronin where a methyl group is attached to the sulfur atom.[1] This modification enhances its stability and solubility.[1]

Strategic Synthesis of this compound

The synthesis of this compound from its precursor, Tiopronin, involves a selective S-methylation reaction. The primary challenge in this synthesis is the chemoselective alkylation of the thiol group in the presence of other potentially reactive functional groups, namely the carboxylic acid and the amide.

Mechanistic Considerations for S-Alkylation

The sulfur atom of the thiol group in Tiopronin is a soft nucleophile, making it highly reactive towards soft electrophiles like methyl iodide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] To facilitate this, a mild base is typically employed to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and reaction conditions is critical to prevent side reactions such as O-alkylation of the carboxylate or N-alkylation of the amide.

Recommended Synthesis Protocol

This protocol is designed for high-yield, selective S-methylation of Tiopronin.

Materials:

-

Tiopronin

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Tiopronin (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add finely powdered potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is recommended.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 87254-91-9 | [1][3][5] |

| Molecular Formula | C₆H₁₁NO₃S | [1][3][5] |

| Molecular Weight | 177.22 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 410.9 °C at 760 mmHg | [1] |

| Density | 1.243 g/cm³ | [1] |

Spectroscopic and Chromatographic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule.

| Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.4 | Doublet | -CH(S)-CH₃ |

| ~2.1 | Singlet | -S-CH₃ |

| ~3.5 | Quartet | -CH (S)-CH₃ |

| ~4.0 | Doublet | -NH-CH₂ -COOH |

| ~8.0 | Broad Singlet | -NH - |

| ~10-12 | Broad Singlet | -COOH |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Predicted ¹³C Chemical Shift (δ, ppm) | Assignment |

| ~15 | -S-C H₃ |

| ~20 | -CH(S)-C H₃ |

| ~40 | -C H(S)-CH₃ |

| ~42 | -NH-C H₂-COOH |

| ~172 | -NH-CH₂-C OOH |

| ~175 | -C (=O)-NH- |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[6]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 178.2. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 176.2.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. Key predicted fragmentation pathways include the loss of the glycine moiety and cleavage of the thioether bond.

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Corresponding Neutral Loss |

| 178.2 ([M+H]⁺) | 132.1 | H₂O + CO |

| 104.1 | Glycine | |

| 75.1 | C₃H₅OS |

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the synthesized this compound.

Recommended HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Visualizing the Workflow

To provide a clear overview of the synthesis and characterization process, the following diagrams have been generated.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for this compound characterization.

Conclusion

This technical guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and analytical parameters are designed to ensure the production of a high-purity compound and its unambiguous identification. Adherence to these guidelines will enable researchers and drug development professionals to confidently synthesize and validate this compound for their specific applications.

References

-

LookChem. (n.d.). Cas 87254-91-9, this compound. Retrieved from [Link]

-

Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 331. Available at: [Link]

-

ResearchGate. (n.d.). S-methylation of organosulfur substrates: A comprehensive overview. Retrieved from [Link]

-

Spiteller, G., & Spiteller, M. (1998). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. Journal of mass spectrometry, 33(9), 888-892. Available at: [Link]

-

PubChem. (n.d.). (S)-Tiopronin. Retrieved from [Link]

-

PDF. (n.d.). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000262). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Retrieved from [Link]

-

PubChem. (n.d.). Tiopronin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

PDF. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). Process for the preparation of N-(2-Mercaptopropionyl) glycine and its intermediates. Retrieved from [Link]

-

Siddiq, M., Munawar, M. A., & Iqbal, M. (1987). Alkylation of Hydroxypyrones. Journal of the Chemical Society of Pakistan, 9(3), 437-440. Available at: [Link]

-

PubMed. (n.d.). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methyl Iodide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

West Virginia University. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]

-

MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.

-

PrepChem.com. (n.d.). Synthesis of N-methyl glycine. Retrieved from [Link]

-

THIOLA. (n.d.). Cystinuria treatment with THIOLA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of S-Methyl Tiopronin

This guide provides a detailed exploration of the in vitro mechanism of action of S-Methyl Tiopronin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding grounded in established biochemical principles and experimental validation. We will dissect the core activities of this compound, focusing on the critical role of its metabolic activation to unveil its therapeutic potential.

Introduction: The Prodrug Postulate

Tiopronin, N-(2-mercaptopropionyl)glycine, is a well-established thiol-containing drug primarily used in the management of cystinuria.[1][2][3] Its therapeutic efficacy is rooted in the chemical reactivity of its free sulfhydryl (-SH) group, which engages in a thiol-disulfide exchange with cystine, breaking it down into a more soluble complex and thereby preventing the formation of cystine kidney stones.[4][5][6]

This compound is a derivative in which this critical sulfhydryl group is capped with a methyl group, forming a thioether. This seemingly minor modification has profound implications for its biological activity. In vitro studies have demonstrated that this methylation renders the molecule inactive in certain biological assays, highlighting the indispensable nature of the free thiol for its mechanism of action.[7] This leads to the central hypothesis of this guide: This compound functions as a prodrug. Its in vitro activity is entirely contingent upon the metabolic cleavage of the S-methyl bond to release the active parent compound, tiopronin.

This guide will, therefore, be structured around this prodrug hypothesis, first detailing the necessary bioactivation step and then exploring the well-documented downstream mechanisms of the liberated tiopronin.

Part 1: Metabolic Activation - The Gateway to Activity

The core premise is that the thioether bond in this compound must be cleaved to unmask the reactive thiol. In a cellular context, this is typically accomplished by metabolic enzymes. While the specific enzymes responsible for demethylating this compound are not extensively documented, this process is a common metabolic pathway for many xenobiotics.

The primary objective of an in vitro investigation is to first confirm this conversion and then to use the activated compound for subsequent mechanistic studies.

Experimental Protocol: In Vitro Metabolic Activation Assay

This protocol describes how to convert this compound into its active form, tiopronin, using a liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes.

Objective: To enzymatically convert this compound to tiopronin and confirm the conversion via High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Tiopronin standard (for HPLC reference)

-

Rat or human liver S9 fraction

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: phosphate buffer, NADPH regenerating system, this compound (e.g., to a final concentration of 100 µM), and water to the desired volume.

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL). Prepare a negative control reaction without the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA. This will precipitate the proteins.

-

Protein Removal: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by reverse-phase HPLC with UV detection. Compare the retention time of any new peaks in the this compound sample to the retention time of the tiopronin standard.

-

Quantification: Quantify the formation of tiopronin by creating a standard curve with known concentrations of the tiopronin standard.

Visualization: Proposed Metabolic Activation Pathway

Caption: Metabolic conversion of this compound to active Tiopronin.

Part 2: Core In Vitro Mechanisms of Action

Once this compound is converted to tiopronin, it can engage in several well-characterized biochemical activities. The following sections detail these mechanisms and provide protocols for their in vitro assessment.

A. Thiol-Disulfide Exchange: The Canonical Mechanism

The primary mechanism of tiopronin is its ability to reduce the disulfide bond in cystine. This reaction breaks down insoluble cystine into a mixed disulfide of tiopronin and cysteine, which is significantly more water-soluble.[5][8]

Reaction: Tiopronin-SH + Cystine-(S-S)-Cystine → Tiopronin-S-S-Cystine + Cysteine-SH

Experimental Protocol: In Vitro Cystine Solubility Assay

Objective: To quantify the ability of metabolically activated this compound to dissolve cystine crystals in solution.

Materials:

-

L-cystine

-

Metabolically activated this compound (from Part 1)

-

Artificial urine buffer (pH adjusted to various levels, e.g., 5.5, 6.5, 7.5)

-

Sodium nitroprusside

-

Sodium cyanide

-

Spectrophotometer

Procedure:

-

Cystine Suspension: Prepare a supersaturated suspension of L-cystine in artificial urine buffer at 37°C.

-

Treatment: Add the metabolically activated this compound solution to the cystine suspension. Include a control group with the inactivated prodrug and a vehicle control.

-

Incubation: Incubate the mixtures at 37°C with gentle agitation for a set period (e.g., 24-48 hours).[8]

-

Quantification of Soluble Cystine:

-

Centrifuge the samples to pellet the undissolved cystine crystals.

-

Transfer a known volume of the supernatant to a new tube.

-

Add sodium cyanide to reduce the cystine to cysteine.

-

Add sodium nitroprusside, which reacts with the free thiol groups of cysteine to produce a distinct red-purple color.

-

Measure the absorbance at approximately 520 nm.

-

-

Analysis: Compare the absorbance values from the treated samples to a standard curve of known cysteine concentrations to determine the amount of dissolved cystine. An increase in soluble cystine indicates successful thiol-disulfide exchange.

B. Antioxidant Activity and Radical Scavenging

Tiopronin is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[9][10] This activity is also dependent on its free thiol group, which can donate a hydrogen atom to stabilize free radicals.

Experimental Protocol 1: DPPH Radical Scavenging Assay

Objective: To measure the direct radical-scavenging capacity of activated this compound using a stable free radical, DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

DPPH solution in methanol

-

Metabolically activated this compound

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the activated this compound and ascorbic acid in methanol.

-

Reaction: In a 96-well plate, add a small volume of each sample dilution to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance (a color change from purple to yellow).

-

Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol 2: Cellular Lipid Peroxidation Assay (TBARS)

Objective: To assess the ability of activated this compound to protect cells from oxidative stress-induced lipid peroxidation.

Materials:

-

Cultured cells (e.g., HepG2 human liver cells)

-

Metabolically activated this compound

-

Oxidative stress inducer (e.g., H₂O₂ or Fe²⁺/ascorbate)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of activated this compound for a few hours.

-

Induction of Oxidative Stress: Add the oxidative stress inducer to the cell media and incubate.

-

Cell Lysis: Harvest and lyse the cells.

-

TBARS Reaction: Add TCA to the cell lysate to precipitate proteins, followed by centrifugation. Add TBA reagent (containing BHT to prevent further oxidation during the assay) to the supernatant.

-

Heating: Heat the mixture at 95°C for 60 minutes. This allows the malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA.

-

Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.[11]

-

Analysis: A decrease in MDA levels in the treated cells compared to the oxidatively stressed control indicates protection against lipid peroxidation.

C. Modulation of Glutathione Homeostasis

Tiopronin can influence the intracellular redox environment by interacting with the glutathione system. It has been shown to inhibit the enzyme glutathione peroxidase (GPx), which is crucial for detoxifying peroxides.[12][13] This inhibition can lead to an accumulation of ROS, a mechanism that has been explored for its potential in sensitizing multidrug-resistant cancer cells.[12][14]

Experimental Protocol: In Vitro Glutathione Peroxidase (GPx) Activity Assay

Objective: To determine if activated this compound inhibits GPx activity.

Materials:

-

Purified GPx enzyme or cell lysate containing GPx

-

Glutathione (GSH)

-

Glutathione reductase (GR)

-

NADPH

-

Cumene hydroperoxide (substrate for GPx)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

-

Inhibitor Addition: Add various concentrations of activated this compound to the cuvette and incubate for a few minutes.

-

Enzyme Addition: Add the GPx enzyme or cell lysate to the mixture.

-

Initiation: Start the reaction by adding the substrate, cumene hydroperoxide.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. GPx reduces the peroxide using GSH, forming GSSG. The GR then recycles the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is proportional to the GPx activity.

-

Analysis: A slower rate of NADPH consumption in the presence of activated this compound indicates inhibition of GPx. Calculate the IC50 value for inhibition.

Part 3: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Activity Profile of Activated this compound

| Assay | Endpoint | Result (Mean ± SD) | Interpretation |

| DPPH Scavenging | IC50 | 45 ± 5 µM | Potent direct antioxidant activity. |

| Lipid Peroxidation | % MDA Reduction at 50 µM | 65 ± 8% | Significant protection of cellular membranes from oxidative damage. |

| GPx Inhibition | IC50 | 356 ± 25 µM[13] | Moderate inhibition of a key antioxidant enzyme. |

| Cystine Solubility | Fold Increase at 100 µM | 3.2 ± 0.4 | Effective in dissolving cystine, confirming the canonical mechanism. |

Part 4: Comprehensive Experimental Workflow

The following diagram illustrates the logical flow of experiments, from the initial prodrug activation to the characterization of its diverse downstream biological effects.

Caption: A logical workflow for the in vitro evaluation of this compound.

Conclusion

The in vitro mechanism of action of this compound is best understood through the lens of it being a prodrug. Its biological effects are latent and require enzymatic demethylation to release the active principle, tiopronin. Once activated, tiopronin exhibits a multifaceted mechanism of action. Its canonical function is the thiol-disulfide exchange with cystine, a direct chemical interaction that is fundamental to its use in cystinuria. Beyond this, tiopronin is a potent antioxidant, capable of directly scavenging free radicals and protecting cellular components like lipids from oxidative damage. Furthermore, it can modulate the delicate intracellular redox balance by inhibiting key enzymes such as glutathione peroxidase. A thorough in vitro evaluation, therefore, necessitates a two-stage approach: first, confirming and standardizing the bioactivation process, and second, systematically probing these distinct downstream biochemical and cellular effects. This comprehensive approach provides a robust framework for understanding the full therapeutic potential of this compound.

References

-

PubChem. Tiopronin. National Center for Biotechnology Information. [Link]

-

MIMS. Tiopronin: Uses, Dosage, Side Effects and More. [Link]

-

PharmaCompass. Tiopronine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Wikipedia. Tiopronin. [Link]

-

Pediatric Oncall. Tiopronin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Muttineni, R., et al. (2023). Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. ACS Applied Materials & Interfaces, 15(37), 43332–43344. [Link]

-

Marshall, T. S., et al. (2011). Collateral Sensitivity of Multidrug-Resistant Cells to the Orphan Drug Tiopronin. Journal of Medicinal Chemistry, 54(23), 8038–8045. [Link]

-

Patsnap Synapse. What is the mechanism of Tiopronin? [Link]

-

Muttineni, R., et al. (2023). Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. ACS Applied Materials & Interfaces, 15(37), 43332–43344. [Link]

-

GlobalRx. Tiopronin 100mg Delayed-Release Tablets: A Detailed Clinical Profile. [Link]

-

BioDuro. Cellular Assays. [Link]

-

Zhidkova, E., et al. (2022). Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. Pharmaceuticals, 15(11), 1361. [Link]

-

Marshall, T. S., et al. (2014). Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to tiopronin. The Journal of biological chemistry, 289(31), 21473–21484. [Link]

-

Behnisch-Cornwell, S., et al. (2019). Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties. Pharmazie, 74(9), 536–542. [Link]

-

Wang, Y., et al. (2021). Minimal change disease induced by tiopronin: a rare case report and a review of the literature. Annals of Palliative Medicine, 10(10), 11111–11117. [Link]

-

Grokipedia. Tiopronin. [Link]

-

Frontiers. ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model. [Link]

-

Sakagami, H., et al. (1999). Antioxidant activity of tiopronin and bucillamine. In Vivo, 13(2), 169-172. [Link]

-

Popa, D. S., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1339. [Link]

-

Henco, E., et al. (2012). Activation of Noncanonical NF-κB Signaling by the Oncoprotein Tio. Molecular and Cellular Biology, 32(13), 2456-2467. [Link]

-

He, W., et al. (2013). Glutathione-mediated drug release from Tiopronin-conjugated gold nanoparticles for acute liver injury therapy. International journal of pharmaceutics, 449(1-2), 108–116. [Link]

-

ResearchGate. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties. [Link]

-

Higo, H., & Archer, M. C. (1984). Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate. Mutation research, 130(6), 395–400. [Link]

-

Al-Duais, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 11(10), 1436. [Link]

-

Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 317-329. [Link]

-

Muttineni, R., et al. (2023). Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. ACS applied materials & interfaces, 15(37), 43332–43344. [Link]

-

Lu, S. C. (2013). Glutathione synthesis. Biochimica et biophysica acta, 1830(5), 3143–3153. [Link]

-

Journal of Medicinal Plants Studies. (2021). Evaluation of anti-lipid peroxidation and cytotoxic activity in the methanolic extracts of Hibiscus and Amla. [Link]

-

Hall, M. D., et al. (2020). Correction: Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to tiopronin. The Journal of biological chemistry, 295(13), 4309. [Link]

-

ResearchGate. Lipid peroxidation assay indicated significantly reduced MDA content in... [Link]

-

MDPI. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways. [Link]

-

Wuerzberger-Davis, S. M., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PloS one, 15(1), e0225346. [Link]

-

Dalton Transactions. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. [Link]

-

ResearchGate. Effect of mutation of putative NF-kB site in optineurin promoter on... [Link]

Sources

- 1. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tiopronin - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mims.com [mims.com]

- 5. Tiopronin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Articles [globalrx.com]

- 7. Collateral Sensitivity of Multidrug-Resistant Cells to the Orphan Drug Tiopronin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. plantsjournal.com [plantsjournal.com]

- 12. Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correction: Inhibition of glutathione peroxidase mediates the collateral sensitivity of multidrug-resistant cells to tiopronin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of S-Methyl Tiopronin

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopronin, a thiol-based drug, is established in the management of cystinuria through its disulfide-breaking action on cystine. While its primary metabolite, 2-mercaptopropionic acid, has been documented, the biological significance of its S-methylated metabolite, S-Methyl Tiopronin, remains largely unexplored. This guide synthesizes the current understanding of tiopronin metabolism and delves into the hypothesized biological activities of this compound. We propose a comprehensive research framework, detailing experimental protocols to elucidate its antioxidant, anti-inflammatory, and cellular signaling modulation capacities. This document serves as a foundational resource for researchers aiming to characterize this understudied metabolite and unlock its potential therapeutic relevance.

Introduction: Tiopronin and its Established Clinical Role

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily indicated for the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[1][2] Its mechanism of action relies on the thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide, thereby reducing urinary cystine concentration and preventing stone formation.[3][4] Beyond its primary indication, tiopronin has been investigated for its antioxidant and anti-inflammatory properties, attributed to its reactive sulfhydryl group that can scavenge free radicals.[5][6] It has also been explored in the context of rheumatoid arthritis and as a protective agent against cisplatin-induced nephrotoxicity.[7][8]

The Metabolic Fate of Tiopronin: The Emergence of this compound

The metabolism of thiol-containing drugs is a critical determinant of their efficacy and safety profiles. While hydrolysis to 2-mercaptopropionic acid (2-MPA) is a known metabolic pathway for tiopronin, S-methylation represents another significant biotransformation route for many thiol compounds.[9] This reaction is catalyzed by enzymes such as Thiol Methyltransferase (TMT) and Thiopurine S-methyltransferase (TPMT), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol group.[1][10] The S-methylation of thiol drugs often leads to their inactivation and detoxification.[10]

The existence of this compound, referred to as SA13 in some literature, has been confirmed as a metabolite in rats, highlighting the need to understand its biological significance.[4][9]

Figure 1: Metabolic Pathways of Tiopronin.

Hypothesized Biological Activities of this compound

The S-methylation of the thiol group in tiopronin is expected to significantly alter its chemical reactivity and, consequently, its biological activity. The free thiol group is central to tiopronin's disulfide-breaking and antioxidant effects. By masking this group, S-methylation likely attenuates these primary activities. However, the resulting S-methylated metabolite may possess novel biological functions.

3.1. Attenuated Antioxidant Capacity

The direct radical scavenging activity of tiopronin is dependent on the hydrogen-donating ability of its thiol group. S-methylation eliminates this capability. Therefore, it is hypothesized that this compound will exhibit significantly reduced direct antioxidant activity compared to the parent compound.

3.2. Modulation of Inflammatory Pathways

While direct antioxidant effects may be diminished, this compound could still modulate cellular signaling pathways involved in inflammation. The structural modification may allow it to interact with different biological targets. It is plausible that this compound could influence inflammatory responses through mechanisms independent of direct radical scavenging, such as by interacting with transcription factors or enzymes involved in the inflammatory cascade.

3.3. Interaction with Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Recent research has shown that tiopronin can induce Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular adaptation to low oxygen, by inhibiting HIF prolyl hydroxylase-2 (HPH-2).[11] This effect appears to be independent of its thiol-based antioxidant activity. It is therefore hypothesized that this compound may retain the ability to modulate the HIF-1α pathway, potentially influencing processes such as angiogenesis and cellular metabolism.

A Proposed Research Framework for Characterizing this compound

To validate these hypotheses, a structured experimental approach is necessary. The following sections outline detailed protocols for the synthesis, purification, and biological characterization of this compound.

4.1. Synthesis and Purification of this compound

A standardized and well-characterized supply of this compound is essential for robust biological testing.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve tiopronin in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, in a stoichiometric amount. The reaction should be performed under controlled temperature and pH to ensure specificity.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to track the consumption of tiopronin and the formation of this compound.[4][12]

-

Purification: Upon completion, purify the this compound from the reaction mixture using preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as HPLC-MS/MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

4.2. Analytical Method for Quantification in Biological Matrices

A validated analytical method is crucial for pharmacokinetic studies and for quantifying the metabolite in in vitro and in vivo experimental samples.

Table 1: HPLC-MS/MS Parameters for the Analysis of Tiopronin and its Metabolites

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Tiopronin, 2-MPA, and this compound |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS/MS Transitions | Specific precursor-product ion pairs for each analyte |

4.3. In Vitro Assessment of Biological Activity

The following in vitro assays will provide a comprehensive profile of the biological activity of this compound.

Figure 2: Experimental Workflow for In Vitro Characterization.

4.3.1. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the test compound to scavenge the stable DPPH free radical. A decrease in absorbance at 517 nm indicates radical scavenging activity.[13]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance at 734 nm.[13]

-

Cellular Reactive Oxygen Species (ROS) Assay: Human cell lines (e.g., HEK293T or HepG2) will be pre-loaded with a ROS-sensitive fluorescent probe (e.g., DCFH-DA). The cells will then be exposed to an oxidative stressor (e.g., H₂O₂) in the presence or absence of Tiopronin or this compound. The intracellular ROS levels will be quantified by measuring fluorescence.

4.3.2. Anti-inflammatory Activity Assays

-

Lipopolysaccharide (LPS)-stimulated Macrophage Model: RAW 264.7 murine macrophages will be stimulated with LPS to induce an inflammatory response.[14] The cells will be co-treated with Tiopronin or this compound.

-

Cytokine Profiling: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants will be measured using Enzyme-Linked Immunosorbent Assays (ELISA).[14]

-

NF-κB Activation Assay: The activation of the NF-κB signaling pathway, a key regulator of inflammation, will be assessed using a reporter gene assay or by measuring the nuclear translocation of NF-κB subunits via immunofluorescence or Western blotting.

4.3.3. HIF-1α Pathway Activation Assays

-

HIF-1α Protein Expression: Human cell lines (e.g., HeLa or HEK293) will be treated with Tiopronin or this compound under normoxic conditions. The cellular levels of HIF-1α protein will be determined by Western blotting.[7]

-

Vascular Endothelial Growth Factor (VEGF) Secretion: The secretion of VEGF, a downstream target of HIF-1α, into the cell culture medium will be quantified by ELISA.[7]

-

Hypoxia Response Element (HRE)-Luciferase Reporter Assay: Cells will be transfected with a plasmid containing a luciferase reporter gene under the control of an HRE promoter. An increase in luciferase activity upon treatment with the test compounds will indicate activation of the HIF-1α pathway.[7]

Conclusion and Future Directions

The S-methylated metabolite of tiopronin represents a significant yet understudied aspect of its pharmacology. The proposed research framework provides a comprehensive strategy to elucidate the biological activity of this compound. Characterizing its antioxidant, anti-inflammatory, and HIF-1α modulatory properties will not only provide a more complete understanding of tiopronin's overall mechanism of action but may also uncover novel therapeutic applications for this metabolite. Further in vivo studies will be warranted to investigate the pharmacokinetic profile of this compound and its contribution to the therapeutic and potential adverse effects of tiopronin administration.

References

-

Tiopronin | C5H9NO3S | CID 5483 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Tiopronin. (2023, December 27). In Wikipedia. [Link]

-

TIOPRONIN tablet, delayed release. (n.d.). DailyMed. Retrieved January 22, 2026, from [Link]

-

Thiopurine S-methyltransferase. (2023, November 28). In Wikipedia. [Link]

-

Weinshilboum, R. M. (2001). Thiopurine pharmacogenetics: clinical and molecular studies of thiopurine methyltransferase. Drug Metabolism and Disposition, 29(4 Pt 2), 601–605. [Link]

-

Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Li, W., Zhang, Y., & Ding, L. (2009). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. Biomedical Chromatography, 23(12), 1282–1286. [Link]

-

The Pharmacokinetics of Tiopronin and Its Principal Metabolite (2-mercaptopropionic Acid) After Oral Administration to Healthy Volunteers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Tiopronin. (n.d.). PharmaCompass. Retrieved January 22, 2026, from [Link]

-

Tiopronin – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved January 22, 2026, from [Link]

-

Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

METTL7A and METTL7B are responsible for S-thiol methyl transferase activity in liver. (2022, October 13). Journal of Biological Chemistry. [Link]

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

What is the mechanism of Tiopronin? (2024, July 17). Patsnap Synapse. [Link]

-

Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. (2023, September 6). ACS Applied Materials & Interfaces. [Link]

-

Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Identification of Chemical Compounds that Induce HIF-1α Activity. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Amor, B., Mery, C., & de Gery, A. (1980). [Tiopronine, new anti-rheumatic drug, has slow action in rheumatoid arthritis]. Revue du rhumatisme et des maladies osteo-articulaires, 47(3), 157–162. [Link]

-

Ambanelli, U., Manganelli, P., & Ferraccioli, G. F. (1982). Clinical efficacy and adverse effects of tiopronin in rheumatoid arthritis. Report of a follow-up in 50 patients. Zeitschrift fur Rheumatologie, 41(5), 235–239. [Link]

-

Thiopurine S-methyltransferase deficiency. (2015, April 1). MedlinePlus Genetics. [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Building diagrams using graphviz. (2021, March 26). Chad's Blog. [Link]

-

S-methylation of the pharmacologically active metabolite of prasugrel... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

A metabolomic analysis of thiol response for standard and modified N‐acetyl cysteine treatment regimens in patients with acetaminophen overdose. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Drug-metabolizing enzymes and inflammatory responses. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Distinct Effects of Inflammation on Cytochrome P450 Regulation and Drug Metabolism: Lessons from Experimental Models and a Potential Role for Pharmacogenetics. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Thiol S-methylation in uremia: erythrocyte enzyme activities and plasma inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]

-

Assays of Antioxidant Properties - In Vitro and In Vivo #freeradicals #antioxidants. (2024, September 22). YouTube. [Link]

-

The metabolism of S-methyl-L-cysteine in man. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]

-

Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. (2015, March 27). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Thiopurine S-methyltransferase - An important intersection of drug-drug interactions in thiopurine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. METTL7A and METTL7B are responsible for S-thiol methyl transferase activity in liver | bioRxiv [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of S-Methyl Tiopronin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of S-Methyl Tiopronin, a significant metabolite and potential impurity of the drug Tiopronin. By leveraging established principles of thioether and thioester chemistry, alongside analogous forced degradation studies of structurally related pharmaceutical compounds, this document elucidates the probable degradation mechanisms of this compound under various stress conditions. It further outlines detailed, field-proven methodologies for conducting stability-indicating analyses, offering a self-validating framework for researchers and drug development professionals. The guide is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a deep and actionable understanding of this compound's stability profile.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug utilized in the management of cystinuria. Its therapeutic action relies on a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide and thereby preventing the formation of cystine kidney stones. This compound emerges as a critical molecule of interest, primarily as a metabolite and a potential impurity in the drug substance and product. The presence and concentration of such related substances are rigorously scrutinized by regulatory bodies, as they can impact the safety and efficacy of the pharmaceutical product.[1] Therefore, a thorough understanding of this compound's stability and degradation pathways is paramount for the development of robust analytical methods and stable formulations.

This guide will delve into the intrinsic chemical liabilities of the this compound structure, predict its degradation under forced conditions, and provide a blueprint for the development of a stability-indicating analytical method.

Predicted Degradation Pathways of this compound

The chemical structure of this compound, N-[2-(methylthio)propionyl]glycine, features a thioether (-S-CH₃) linkage and an amide bond, both of which are susceptible to degradation under specific conditions. Unlike its parent compound, Tiopronin, the methylation of the thiol group in this compound precludes the formation of disulfide-related impurities. However, this modification introduces new potential degradation pathways, primarily centered around the thioether moiety.

Oxidative Degradation

The thioether group is prone to oxidation, which typically occurs in a stepwise manner to first form a sulfoxide and subsequently a sulfone. This is a well-established degradation pathway for many pharmaceuticals containing a thioether linkage.[2]

-

Primary Degradation Product: this compound Sulfoxide: The initial and most common oxidative degradation product is the corresponding sulfoxide. This transformation can be induced by common oxidizing agents such as hydrogen peroxide or atmospheric oxygen, especially in the presence of light or metal ions.

-

Secondary Degradation Product: this compound Sulfone: Under more stringent oxidative conditions, the sulfoxide can be further oxidized to a sulfone.

The following diagram illustrates the oxidative degradation pathway of this compound.

Caption: Oxidative degradation of this compound to its sulfoxide and sulfone.

Hydrolytic Degradation

The amide bond in this compound can be susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule.

-

Acid and Base-Catalyzed Hydrolysis: In the presence of strong acids or bases, the amide linkage can be hydrolyzed to yield 2-(methylthio)propanoic acid and glycine. The rate of hydrolysis is dependent on the pH and temperature of the environment.

The hydrolytic degradation pathway is depicted in the diagram below.

Caption: Hydrolytic degradation of this compound.

Photolytic and Thermal Degradation

A Framework for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5][6][7] A systematic approach to the forced degradation of this compound should encompass the following conditions:

| Stress Condition | Proposed Experimental Parameters | Rationale and Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To induce hydrolysis of the amide bond. The primary degradants are expected to be 2-(methylthio)propanoic acid and glycine. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | To induce hydrolysis of the amide bond under alkaline conditions. The expected degradation products are the same as in acid hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To promote the oxidation of the thioether to sulfoxide and potentially sulfone. |

| Thermal Degradation | Solid-state at 105°C for 48 hours | To assess the intrinsic thermal stability and identify thermally induced degradation products, which may include products of oxidation or hydrolysis. |

| Photodegradation | Solution exposed to ICH Q1B compliant light source (UV and visible) | To evaluate the potential for photo-oxidation of the thioether or other light-induced degradation. |

Note: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure the formation of primary degradation products without excessive secondary degradation.[7] The conditions provided above are starting points and should be optimized based on the observed stability of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients.[8][9] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS/MS) is highly recommended.

Rationale for Method Selection

-

RP-HPLC: Offers excellent resolving power to separate this compound from its potential degradation products, which are likely to have different polarities.

-

LC-MS/MS: Provides the sensitivity and selectivity required for the identification and quantification of low-level degradation products. The mass-to-charge ratio (m/z) and fragmentation patterns are invaluable for structural elucidation.[10]

Step-by-Step Protocol for Method Development

-

Column Selection: A C18 column is a suitable starting point for the separation of this compound and its more polar degradation products (e.g., sulfoxide, hydrolysis products).

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) should be employed. The gradient should be optimized to achieve adequate separation of all peaks.

-

Detector Selection and Settings:

-

UV Detector: A photodiode array (PDA) detector should be used to monitor the elution profile at a suitable wavelength (e.g., 210-220 nm) and to assess peak purity.

-

Mass Spectrometer: An electrospray ionization (ESI) source in both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and its degradants. Tandem mass spectrometry (MS/MS) should be used for structural confirmation of the degradation products by analyzing their fragmentation patterns.

-

-

Sample Preparation: this compound and the stressed samples should be dissolved in a suitable solvent, such as a mixture of water and the organic mobile phase component, and filtered before injection.

-

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram outlines the workflow for developing a stability-indicating method.

Caption: Workflow for the development and validation of a stability-indicating method.

Conclusion

The stability of this compound is governed by the chemical reactivity of its thioether and amide functionalities. This guide has outlined the primary degradation pathways, namely oxidation of the thioether to its sulfoxide and sulfone, and hydrolysis of the amide bond. A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating LC-MS/MS method, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Tiopronin. The methodologies and insights provided herein offer a solid foundation for researchers and drug development professionals to confidently assess and control the stability of this compound.

References

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itzstein, S. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 54-57.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48.

- Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Monographs in Contact Allergy. (2021). Tiopronin. Taylor & Francis.

- Simultaneous determination of mephenesin and diclofenac diethylamine. (n.d.). PMC.

- Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2017). Organic Letters, 19(16), 4355-4358.

- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2016). Journal of Pharmaceutical and Biomedical Analysis, 128, 233-242.

- Tiopronin. (n.d.). PubChem.

- Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). Biomacromolecules, 23(5), 2043-2054.

- On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023). Macromolecules, 56(12), 4567-4576.

- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Molecules, 29(18), 4287.

- Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.

- Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. (1996). Anesthesia & Analgesia, 82(3), 574-578.

- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 423-428.

- Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. (2014). Planta Medica, 80(1), 71-78.

- Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2014). Journal of Pharmaceutical Sciences, 103(5), 1249-1267.

- Thiols And Thioethers. (2015). Master Organic Chemistry.

- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2000). Journal of the Chemical Society, Perkin Transactions 2, (3), 441-447.

- IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2023). World Journal of Pharmaceutical Research, 12(6), 1146-1159.

- Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. (2019).

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). Molecules, 26(16), 4945.

- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.

- Synthetic developments on the preparation of thioethers via photocatalysis. (2024). New Journal of Chemistry.

- Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. (2023).

- Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- degradation product formed: Topics by Science.gov. (n.d.). Science.gov.

- Characterisation of the thiol-disulphide chemistry of desmopressin by LC, mu-LC, LC-ESI-MS and Maldi-Tof. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(3), 894-901.

- Sulfone synthesis by oxid

- Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. (2022). Journal of the Serbian Chemical Society, 87(9), 1025-1036.

- Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. (2025). Journal of the American Chemical Society.

- Biodegradation of pharmaceuticals in photobioreactors – a systematic literature review. (2022). Critical Reviews in Biotechnology, 42(5), 751-769.

- Advanced Oxidation of Pharmaceuticals: Chemical Analysis and Biological Assessment of Degradation Products. (2015). Environmental Science & Technology, 49(13), 7952-7968.

- Chemoselective thioether oxid

Sources

- 1. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. pharmtech.com [pharmtech.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of S-Methyl Tiopronin

Abstract

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of S-Methyl Tiopronin, a key metabolite and impurity of the drug Tiopronin.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation and characterization of this compound. By integrating theoretical foundations with field-proven experimental protocols and data interpretation strategies, this guide serves as an essential resource for ensuring the quality, purity, and stability of Tiopronin-related active pharmaceutical ingredients (APIs).

Introduction: The Analytical Imperative for this compound

Tiopronin, or N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the treatment of cystinuria.[3][4] Its efficacy is intrinsically linked to its chemical structure and purity. This compound, chemically known as N-[2-(Methylthio)-1-oxopropyl]glycine, represents a significant process-related impurity and metabolite.[1][5] The methylation of the reactive thiol group fundamentally alters the molecule's chemical properties and potential biological activity. Therefore, rigorous analytical characterization is not merely a regulatory formality but a scientific necessity to ensure drug safety and efficacy.

Spectroscopic techniques, particularly NMR and IR, are the cornerstones of this analytical process. They provide detailed, non-destructive insights into the molecular architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a precise map of the carbon-hydrogen framework, revealing atom connectivity and the electronic environment of each nucleus.

-

Infrared (IR) Spectroscopy provides a unique vibrational fingerprint, confirming the presence and nature of key functional groups within the molecule.

This guide explains the causality behind experimental choices and presents self-validating protocols to ensure the generation of reliable and reproducible spectroscopic data for this compound.

Molecular Structure and Functional Groups

A thorough understanding of the this compound structure is foundational to interpreting its spectra. The molecule comprises a propionyl glycine backbone with a methylthio ether group.

Caption: Molecular structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural confirmation.

The Causality of NMR Signals in this compound

The chemical shift of a nucleus in an NMR spectrum is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls and thioethers) deshield adjacent nuclei, causing them to resonate at a higher frequency (downfield). Spin-spin coupling, observed as signal splitting (multiplicity), arises from the interaction of non-equivalent neighboring protons and provides direct evidence of atomic connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| C¹H₃ (on propionyl) | 1.3 - 1.5 | Doublet (d) | 3H | ~7 | Coupled to the single proton on C². |

| C⁴H₃ (S-methyl) | 2.1 - 2.3 | Singlet (s) | 3H | N/A | No adjacent protons to couple with. Deshielded by the sulfur atom. |

| C²H (methine) | 3.4 - 3.7 | Quartet (q) | 1H | ~7 | Coupled to the three protons of C¹H₃. Deshielded by sulfur and carbonyl. |

| C⁵H₂ (glycine) | 3.9 - 4.2 | Doublet (d) | 2H | ~6 | Coupled to the N-H proton. Deshielded by the adjacent nitrogen and carbonyl. |

| N-H (amide) | 8.0 - 8.5 | Triplet (t) | 1H | ~6 | Coupled to the two protons of C⁵H₂. Position is solvent-dependent and may broaden. |

| O-H (acid) | 10 - 13 | Broad Singlet (br s) | 1H | N/A | Highly deshielded, very broad signal. Often exchanges with D₂O. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum identifies all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C⁴ (S-methyl) | 15 - 20 | Aliphatic carbon attached to sulfur. |

| C¹ (propionyl methyl) | 18 - 23 | Standard aliphatic methyl carbon. |

| C⁵ (glycine CH₂) | 40 - 45 | Deshielded by adjacent nitrogen and carbonyl group. |

| C² (methine) | 45 - 50 | Aliphatic carbon significantly deshielded by both sulfur and a carbonyl group. |

| C³ (amide C=O) | 170 - 175 | Carbonyl carbon of a secondary amide. |

| C⁶ (acid C=O) | 172 - 178 | Carbonyl carbon of a carboxylic acid. |

Self-Validating Experimental Protocol for NMR

This protocol is designed to produce high-quality, verifiable data.

Workflow: NMR Analysis

Caption: A self-validating workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for observing both NH and OH protons). Transfer the solution to a clean NMR tube.

-

Instrumental Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The number of scans can be adjusted based on sample concentration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H).

-

Self-Validation/Confirmation:

-

Deuterium Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the N-H and O-H signals confirms their assignment.

-

2D NMR: For unambiguous assignment, acquire a 2D COSY spectrum to visualize ¹H-¹H coupling correlations (e.g., C²H with C¹H₃) and a 2D HSQC spectrum to correlate each proton directly to its attached carbon.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

The Vibrational Fingerprint of this compound

The IR spectrum of this compound is dominated by absorptions from its carboxylic acid and secondary amide groups. The thioether (C-S) stretch is also an important, albeit weaker, diagnostic peak. The absence of a sharp S-H stretch around 2550 cm⁻¹ is a key differentiator from its parent compound, Tiopronin.[6][7]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | Characteristic of hydrogen-bonded O-H in a carboxylic acid dimer. |

| Alkane C-H | C-H stretch | 2850 - 3000 | Medium | From the methyl and methylene groups. |

| Amide | N-H stretch | 3250 - 3350 | Medium, Sharp | Typical for a secondary amide N-H bond. |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp | Carbonyl stretch of the carboxylic acid group. |

| Amide | C=O stretch (Amide I) | 1640 - 1680 | Strong, Sharp | Carbonyl stretch of the secondary amide. |

| Amide | N-H bend (Amide II) | 1510 - 1570 | Medium | N-H bending coupled with C-N stretching. |

| Thioether | C-S stretch | 600 - 800 | Weak to Medium | Diagnostic for the presence of the thioether linkage. |

Trustworthy Experimental Protocol for IR

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

Workflow: IR Analysis

Caption: A trustworthy workflow for IR spectroscopic analysis using ATR.

Step-by-Step Methodology:

-

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the this compound powder onto the crystal, ensuring complete coverage of the sampling area.

-

Data Acquisition: Use the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal. Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Processing and Interpretation: The instrument software will automatically subtract the background spectrum. Identify the key absorption peaks and assign them to the corresponding functional groups as detailed in Table 3. The overall pattern in the "fingerprint region" (<1500 cm⁻¹) provides a unique identifier for the molecule.

-

Trustworthiness Check: The most reliable validation is a direct comparison of the obtained spectrum with that of a certified reference standard of this compound.

Integrated Analysis: A Unified Structural Conclusion

Neither NMR nor IR alone is sufficient for absolute structural proof in a regulated environment. True analytical confidence is achieved by synthesizing the data from both techniques.

Caption: Convergence of NMR and IR data for structural elucidation.

References

-

PubChem. (n.d.). Tiopronin. National Center for Biotechnology Information. Retrieved from [Link]

-

León, I., Alonso, E. R., Mata, S., Cabezas, C., & Alonso, J. L. (2022). Unraveling Molecular Flexibility in Prebiotic Chemistry: Tiopronin under the Lens of Rotational Spectroscopy and Quantum Chemistry. ChemRxiv. Retrieved from [Link]

-

ACS Applied Materials & Interfaces. (2023). Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. Retrieved from [Link]

-

Liu, J., Wu, H., & Hou, Y. (2006). Determination of total tiopronin in human plasma by LC-ESI-MS using tris (2-carboxy-ethyl) phosphine as reducing reagent and methyl acrylate as derivatization reagent for the thiol group. Journal of Chromatography B, 844(1), 153-157. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1. Retrieved from [Link]

-

Zhang, Z., et al. (2021). Spectroscopic and Biochemical Characterization of Metallo-β-lactamase IMP-1 with Dicarboxylic, Sulfonyl, and Thiol Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A convenient spectroscopic tool for the detection of thiols. Analyst. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Tiopronin. Retrieved from [Link]

Sources

Methodological & Application

Quantitative Analysis of S-Methyl Tiopronin in Biological Matrices: Advanced Analytical Methods and Protocols

An Application Note and Protocol Guide

Abstract